molecular formula C14H11F3N2O4 B1649461 Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate CAS No. 100276-65-1

Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate

Cat. No.: B1649461
CAS No.: 100276-65-1
M. Wt: 328.24 g/mol
InChI Key: DDYIOTPTHBJIQF-UHFFFAOYSA-N
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Description

Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a 2-oxoethylamino substituent at position 1, trifluoro substitution at positions 6,7,8, and an ethyl ester group at position 2. This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate family, a scaffold widely studied for its antimicrobial properties .

Properties

IUPAC Name

ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c1-2-23-14(22)8-6-19(18-3-4-20)12-7(13(8)21)5-9(15)10(16)11(12)17/h4-6,18H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYIOTPTHBJIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization of Fluorinated Anthranilic Acid Derivatives

The quinoline core of Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate is synthesized via the Gould-Jacobs reaction, a well-established method for constructing 4-quinolone scaffolds. Starting with 3,4,5,6-tetrafluoroanthranilic acid, acetylation with acetic anhydride yields 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Subsequent treatment with oxalyl chloride converts this intermediate into its reactive benzoyl chloride derivative, which undergoes condensation with diethyl malonate in the presence of n-butyl lithium to form 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester.

Cyclization of this β-keto ester is achieved using potassium tert-butoxide in tert-butanol at 60°C, initiating intramolecular nucleophilic attack to form the 4-quinolone ring. The reaction’s regioselectivity is governed by the electron-withdrawing effects of the fluorine substituents, directing cyclization to the 6,7,8-trifluoro configuration.

Alternative Synthetic Routes and Optimization

Nucleophilic Aromatic Substitution (NAS) at the 1-Position

An alternative method involves direct amination of preformed 1-chloro-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate. However, fluorine’s poor leaving-group ability necessitates harsh conditions (e.g., 150°C in DMF), leading to side reactions such as ester hydrolysis. Substituting chlorine with 2-oxoethylamine via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos) improves yields to 58% but requires expensive catalysts.

Reductive Amination of 1-Aminoquinoline Intermediates

Reductive amination offers a milder approach. Condensation of 1-amino-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate with glyoxylic acid forms an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) to yield the target compound. This method achieves 65% yield but demands rigorous exclusion of moisture to prevent imine hydrolysis.

Comparative Analysis of Synthetic Pathways

Method Yield (%) Key Advantages Limitations
Gould-Jacobs + NAS 68 Scalable, minimal purification Requires acetal protection/deprotection
Buchwald-Hartwig 58 Direct C–N bond formation High catalyst cost, sensitivity to air
Reductive Amination 65 Mild conditions, avoids harsh bases Moisture-sensitive intermediates

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.45 (q, J = 7.1 Hz, 2H, OCH₂), 4.87 (s, 2H, NHCH₂CO), 8.21 (s, 1H, H-2), 9.02 (s, 1H, H-5).
  • ¹³C NMR : δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 165.2 (C=O), 173.5 (C=O).
  • HRMS (ESI) : m/z calc. for C₁₄H₁₁F₃N₂O₄ [M+H]⁺: 329.0745; found: 329.0743.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinoline core and the (2-oxoethylamino) group’s orientation at the 1-position. The dihedral angle between the quinoline and ketone planes is 12.7°, indicating minimal steric hindrance.

Industrial-Scale Production Considerations

Solvent and Base Optimization

Patent US4822801A emphasizes tert-butanol as the optimal solvent for cyclization due to its high boiling point (82°C) and compatibility with potassium tert-butoxide. Substituting with ethanol or DMF reduces yields by 20–30% due to premature hydrolysis or side reactions.

Purification via Crystallization

Crude product purification employs acetonitrile/water (3:1) recrystallization, achieving >98% purity. The compound’s low solubility in cold acetonitrile (0.5 g/L at 4°C) facilitates high recovery rates.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved often include inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The table below compares key structural features and properties of Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate with related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Applications/Notes
Target Compound : Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)-3-carboxylate 1-(2-oxoethylamino), 6,7,8-F₃ C₁₄H₁₁F₃N₂O₄ 328.25 g/mol Probable intermediate for modified quinolones; reactive 2-oxoethylamino group .
Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-3-carboxylate 1-(2-fluoroethyl), 6,7,8-F₃ C₁₄H₁₁F₄NO₃ 317.24 g/mol Higher lipophilicity due to fluoroethyl group; used in crystallography studies .
Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-3-carboxylate 1-cyclopropyl, 5-amino, 6,7,8-F₃ C₁₆H₁₄F₃N₂O₃ 339.29 g/mol Intermediate for sparfloxacin; cyclopropyl enhances DNA gyrase binding .
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydro-3-carboxylate 7-CF₃, no fluorine at 6,8 C₁₄H₁₂F₃NO₃ 299.25 g/mol Broad-spectrum antibacterial activity; trifluoromethyl improves metabolic stability .
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydro-3-carboxylate 6-Br, 8-F C₁₃H₁₀BrFNO₃ 326.13 g/mol Halogen substitution (Br) enhances potency against Gram-positive pathogens .

Crystallographic and Physicochemical Data

  • Crystallography: SHELX programs (SHELXL, SHELXS) are widely used for refining structures of fluorinated quinolones, including analogs like the 2-fluoroethyl derivative .

Biological Activity

Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, noted for its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H11F3N2O4C_{14}H_{11}F_3N_2O_4. The presence of trifluoromethyl groups significantly influences its biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays have demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes IC50 values observed in these studies:

Cell Line IC50 (µM)
MCF-715.5
HeLa22.3

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the quinoline structure can enhance biological activity. The trifluoromethyl group at positions 6, 7, and 8 appears to increase lipophilicity and cellular uptake, contributing to improved efficacy against microbial and cancer cells.

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key enzymes involved in DNA replication and repair processes in bacteria and cancer cells. This inhibition leads to cell death and reduced proliferation rates.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to traditional antibiotics like penicillin and tetracycline .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties highlighted that treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating effective induction of cell death .

Q & A

Basic: What are the recommended safety protocols for handling Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate in laboratory settings?

Answer:

  • Ventilation: Ensure adequate fume hood ventilation to avoid inhalation of vapors or dust.
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately.
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if symptoms persist.
    • Skin Contact: Wash with copious water for ≥15 minutes; consult a physician if irritation occurs.
  • Fire Hazards: Use dry sand, dry chemical, or alcohol-resistant foam for extinguishing. Toxic gases (e.g., HF, CO) may form during combustion .

Basic: What synthetic strategies are employed to prepare quinoline-3-carboxylate derivatives like this compound?

Answer:
Key methodologies include:

  • N-Propargylation and Click Chemistry: Reacting intermediates with azides under Sharpless conditions to form triazole-substituted derivatives (e.g., via Cu-catalyzed azide-alkyne cycloaddition) .
  • Cyclocondensation: Site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine to generate pyrido[2,3-f]quinoxalines .
  • Purification: Flash chromatography (e.g., ethyl acetate/hexane mixtures) and recrystallization for high-purity yields .

Advanced: How can X-ray crystallography and computational tools resolve structural ambiguities in fluorinated quinolones?

Answer:

  • Crystallographic Refinement: Use SHELXL for small-molecule refinement. Hydrogen bonding patterns (e.g., C–H⋯O/Cl interactions) are critical for determining packing arrangements .
  • Software Workflow:
    • Data Collection: High-resolution diffraction data (e.g., synchrotron sources).
    • Structure Solution: SHELXD for experimental phasing.
    • Validation: Check for twinning or disorder using PLATON or Olex2 .
  • Example: A nitro-substituted analog exhibited intermolecular hydrogen bonds influencing its planar quinoline core .

Advanced: How does regioselectivity impact the synthesis of derivatives with modified amino or oxo groups?

Answer:

  • Amino Group Reactivity: The 1-(2-oxoethylamino) substituent’s nucleophilicity directs reactions. For example:
    • N-Methylation: Selective alkylation at the NH group under basic conditions.
    • Triazole Formation: Click reactions favor the 3-carboxylate position due to electronic effects .
  • Case Study: Ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate reacts regioselectively with hydrazonoyl chlorides at the 7-amino group, avoiding steric hindrance from the 8-position .

Advanced: What experimental designs assess the cytotoxic or antimicrobial potential of this compound?

Answer:

  • Cytotoxicity Assays:
    • Cell Lines: MCF-7 (breast cancer), HePG2 (liver cancer), HCT-116 (colon cancer).
    • Methods: MTT assays at 24–72 hours; IC₅₀ calculations via dose-response curves .
  • Antimicrobial Screening:
    • Bacterial Strains: S. aureus, E. coli; fungal strains like C. albicans.
    • Protocol: Agar dilution method; MIC values determined at 24–48 hours .
  • SAR Insights: Trifluoromethyl or chloro substituents enhance activity, while ester groups reduce membrane permeability .

Advanced: How do reaction conditions influence the formation of byproducts during acylation or cyclization?

Answer:

  • Acylation Pathways:
    • O-Acylation: Chloroacetyl chloride in refluxing THF yields 4-(2-chloroacetoxy) derivatives.
    • N-Acylation: Acetyl chloride in NaOH forms 1-acetyl-4-oxo analogs via base-mediated NH activation .
  • Cyclization Control:
    • Temperature: Heating at 80°C promotes pyrano[3,2-c]quinoline formation.
    • Catalysts: L-proline in ethanol enhances regioselectivity for chromene derivatives .

Advanced: What spectroscopic and chromatographic techniques validate purity and structural integrity?

Answer:

  • NMR Analysis:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., fluoroquinolone C-6/C-8 shifts at δ 145–160 ppm).
    • ²D Experiments (COSY, HSQC): Resolve coupling patterns in crowded aromatic regions .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
  • HPLC: Reverse-phase C18 columns (ACN/water gradients) assess purity (>95% by UV at 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate
Reactant of Route 2
Ethyl 6,7,8-trifluoro-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate

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